molecular formula C17H23FN2O5S B4766251 4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine

4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine

Cat. No. B4766251
M. Wt: 386.4 g/mol
InChI Key: UQYIPGIZDBNWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules involving fluoro, methoxy, and sulfonyl functionalities often requires multi-step reactions, starting from basic aromatic compounds. These processes might involve protection-deprotection strategies, nucleophilic substitutions, and the use of coupling agents to introduce the sulfonyl and carbonyl groups effectively. An example of a related synthesis involves the preparation of Fsec-protected glycosyl donors in carbohydrate chemistry, demonstrating the utility of sulfonyl groups in synthetic organic chemistry (Spjut, Qian, & Elofsson, 2010)^1^.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction studies, provides insights into the compound's conformation, bond lengths, and angles, revealing the spatial arrangement of the molecule's atoms. For instance, a similar compound's structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction, showing that the piperidine and morpholine rings adopt specific conformations stabilized by intra- and inter-molecular hydrogen bonds, which contribute to the molecule's stability (Prasad et al., 2018)^2^.

Chemical Reactions and Properties

The compound's chemical reactions and properties can be influenced by its functional groups. For example, sulfonamides and carbamates of a related structure showed antimicrobial activity, highlighting the role of the sulfonyl and carbonyl groups in biological interactions (Janakiramudu et al., 2017)^3^. These functionalities may also undergo specific chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reacting partners and conditions.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The morpholinium compounds' mesomorphic behavior illustrates the impact of molecular structure on physical properties, showcasing different smectic phases and hexagonal columnar phases determined by the type of cation and anion present (Lava, Binnemans, & Cardinaels, 2009)^4^.

Chemical Properties Analysis

Chemical properties are influenced by the compound's reactive sites and the presence of functional groups. For instance, electrochemical synthesis methods highlight how specific functional groups in a molecule can be modified or transformed, leading to the production of new compounds with potentially different properties (Beiginejad & Nematollahi, 2014)^5^.

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures may pose hazards. For example, 5-Fluoro-2-methoxyphenylboronic acid is harmful if swallowed and can cause skin and eye irritation .

Future Directions

Given the complexity of this molecule and the potential biological activity of similar compounds, future research could focus on exploring its potential therapeutic applications, understanding its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-24-15-3-2-14(18)12-16(15)26(22,23)20-6-4-13(5-7-20)17(21)19-8-10-25-11-9-19/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIPGIZDBNWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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